An In-depth Technical Guide to 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 1429238-87-8)
An In-depth Technical Guide to 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 1429238-87-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, a fluorinated indane derivative of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to present a proposed synthetic route, expected physicochemical properties, potential applications, and safety considerations. The strategic incorporation of a fluorine atom and a nitrile group onto the indane scaffold suggests its potential as a valuable building block for the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers exploring the utility of this and related compounds.
Introduction: The Strategic Value of Fluorinated Indane Scaffolds
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] Fluorine's high electronegativity and small size can modulate the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation.[1][4]
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile combines the structural benefits of the indane core with the advantageous properties of fluorine. The nitrile group is a versatile functional handle that can be converted into other functionalities, such as amines or carboxylic acids, or can participate in the formation of heterocyclic rings. This makes the title compound a potentially valuable intermediate for the synthesis of a diverse range of more complex molecules.
Key Structural Features and Their Implications:
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Indane Core: Provides a rigid framework for orienting substituents.
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Fluorine at the 7-position: Likely to influence the electronic properties of the aromatic ring and enhance metabolic stability.
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Nitrile at the 1-position: A versatile functional group for further chemical transformations.
Proposed Synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
A plausible and efficient synthetic route to 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile commences with the commercially available precursor, 7-fluoro-1-indanone. The proposed two-step synthesis involves the conversion of the ketone to an oxime, followed by dehydration to yield the target nitrile.
Caption: Proposed two-step synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile from 7-fluoro-1-indanone.
Step 1: Synthesis of 7-Fluoro-1-indanone oxime
The initial step involves the condensation of 7-fluoro-1-indanone with hydroxylamine hydrochloride to form the corresponding oxime. This is a standard and high-yielding reaction for converting ketones to oximes.
Experimental Protocol:
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To a solution of 7-fluoro-1-indanone (1 equivalent) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into cold water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield 7-fluoro-1-indanone oxime.
Causality Behind Experimental Choices:
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Sodium acetate: Acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride, liberating the free hydroxylamine necessary for the reaction.
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Ethanol/Water solvent system: Ensures the solubility of both the organic starting material and the inorganic reagents.
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Precipitation in cold water: The oxime product is typically less soluble in water than the starting materials and byproducts, allowing for easy isolation.
Step 2: Dehydration to 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
The second step is the dehydration of the oxime intermediate to the nitrile. Acetic anhydride is a common and effective reagent for this transformation.
Experimental Protocol:
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Suspend the 7-fluoro-1-indanone oxime (1 equivalent) in acetic anhydride (5-10 equivalents).
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Heat the mixture to reflux (approximately 140 °C) for 1-2 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess acetic anhydride.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile.
Causality Behind Experimental Choices:
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Acetic anhydride: Serves as both the dehydrating agent and the solvent. It acetylates the oxime hydroxyl group, creating a good leaving group (acetate) and facilitating the elimination to form the nitrile.
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Reflux conditions: Provide the necessary thermal energy to drive the dehydration reaction.
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Aqueous workup with sodium bicarbonate: Neutralizes the acetic acid byproduct and any remaining acetic anhydride.
Physicochemical and Spectroscopic Properties (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₈FN | From structure |
| Molecular Weight | 161.18 g/mol | From structure |
| Appearance | White to off-white solid | Typical for small organic molecules |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) | Based on polarity and structure |
| LogP | ~2.5 - 3.5 | Increased lipophilicity due to fluorine |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (3H, multiplet), benzylic proton (1H, triplet or dd), methylene protons (4H, multiplets). |
| ¹³C NMR | Aromatic carbons (6C), nitrile carbon (~120 ppm), benzylic carbon, methylene carbons. C-F coupling will be observed. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely a multiplet due to coupling with aromatic protons. |
| IR Spectroscopy | C≡N stretch (~2230-2250 cm⁻¹), C-F stretch (~1000-1400 cm⁻¹), aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 161.07. |
Potential Applications in Research and Drug Discovery
The structural features of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile make it a promising building block for the synthesis of novel bioactive molecules, particularly in the following areas:
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Central Nervous System (CNS) Agents: The indane scaffold is present in several CNS-active drugs. The introduction of fluorine can enhance blood-brain barrier permeability.
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Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element for various enzymes. The fluorinated indane core can be tailored to fit into specific enzyme active sites.
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Heterocyclic Synthesis: The nitrile functionality is a versatile precursor for the construction of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
Caption: Potential applications of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile in scientific research.
Safety and Handling
Specific safety data for 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is not available. Therefore, it should be handled with the care afforded to a new chemical entity of unknown toxicity. The following precautions are based on the potential hazards of structurally related compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Fluorinated aromatic compounds may also exhibit toxicity.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.
Conclusion
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile represents a strategically designed chemical building block with considerable potential in medicinal chemistry and materials science. Although direct experimental data is currently limited in the public domain, this guide provides a robust, scientifically grounded framework for its synthesis, expected properties, and potential applications. As research into novel fluorinated compounds continues to expand, molecules such as this will undoubtedly play a crucial role in the development of next-generation therapeutics and advanced materials. It is our hope that this guide will serve as a valuable resource and catalyst for further investigation into this promising compound.
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